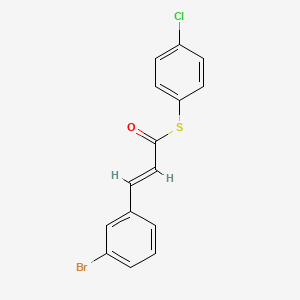
S-(4-chlorophenyl) 3-(3-bromophenyl)-2-propenethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“S-(4-chlorophenyl) 3-(3-bromophenyl)-2-propenethioate” is an organic compound containing a thioate group, which is a sulfur analog of esters. The molecule also contains phenyl groups, which are aromatic rings, and halogen atoms (chlorine and bromine). These features suggest that it could have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the conjugation of the double bond with the aromatic rings. The presence of electronegative halogen atoms (chlorine and bromine) could introduce interesting electronic effects .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions, such as nucleophilic aromatic substitution reactions at the halogenated positions, or addition reactions at the double bond .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of halogens might increase its density and boiling point compared to similar compounds without halogens .Wissenschaftliche Forschungsanwendungen
Crystal Structure and Molecular Interactions
The chemical has been involved in the synthesis and structural analysis of various compounds. For instance, 4-(4-bromophenyl)-N-(4-chlorophenyl)-N-propylthiazol-2-amine, a compound involving similar phenyl substituents, was synthesized and characterized using 1H NMR, 13C NMR, FT-IR, and mass spectral analysis. X-ray diffraction studies revealed crystallization in specific systems, and the molecular structure exhibited significant torsional angles and intermolecular hydrogen bonding interactions. The stability and interaction patterns of the molecules were examined using Hirshfeld surface analysis and 2D fingerprint plots (Nadaf et al., 2019).
Molecular Geometry and Optoelectronic Properties
The compound has been part of the studies on molecular geometry and optoelectronic properties. For instance, derivatives of the molecule have been investigated for their crystal structure geometry, optoelectronic, and charge transport properties. The linear optical, second and third-order nonlinear optical (NLO) properties, as well as transfer integrals of these systems, were explored, demonstrating their potential application in semiconductor devices due to significant intra- and inter-molecular charge transport (Shkir et al., 2019).
Electrochromic and Semiconductor Applications
Electropolymerization studies involving similar bromophenyl compounds have been performed, focusing on their electrochromic behavior and potential in semiconductor devices. The research investigated the synthesis, characterization, and application of compounds in devices, highlighting their promising optical contrast and fast switching time, which could be crucial for practical applications in electronic and optical devices (Osken et al., 2011).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
S-(4-chlorophenyl) (E)-3-(3-bromophenyl)prop-2-enethioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClOS/c16-12-3-1-2-11(10-12)4-9-15(18)19-14-7-5-13(17)6-8-14/h1-10H/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLLYMHVQNPMQE-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=CC(=O)SC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C/C(=O)SC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1-carboxylate hydrochloride](/img/structure/B2816522.png)

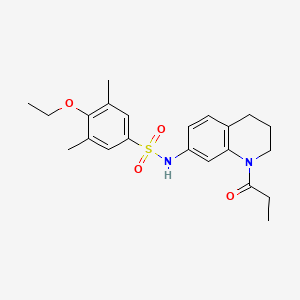
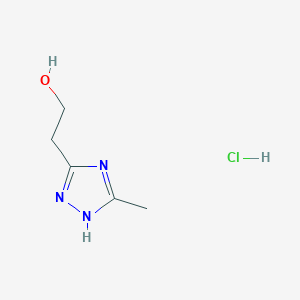

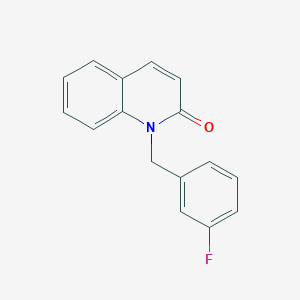
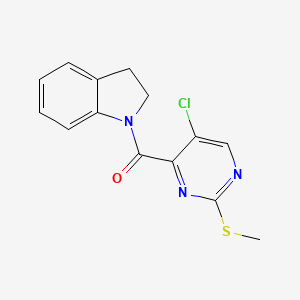
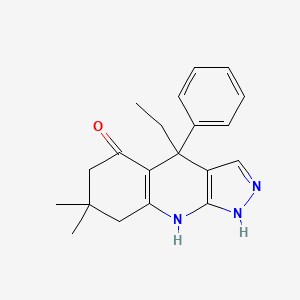
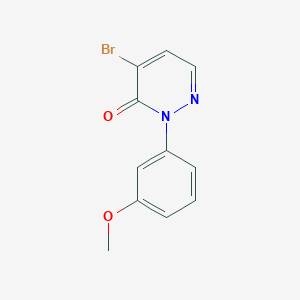

![2-chloro-N-{3-[2-(1H-imidazol-1-yl)ethoxy]phenyl}pyridine-4-carboxamide](/img/structure/B2816540.png)
![Methyl 3-[(2-chloroacetyl)amino]-3-(4-methylsulfanylphenyl)propanoate](/img/structure/B2816541.png)
![7-phenyl-N-(pyridin-3-ylmethyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2816542.png)
